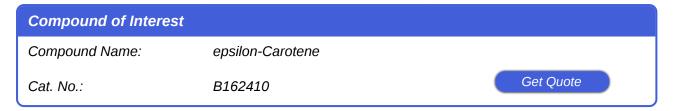


## Application Notes and Protocols for Ultrasound-Assisted Extraction of β-Carotene from Vegetables

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

β-Carotene, a prominent member of the carotenoid family, is a lipophilic pigment abundant in various vegetables. It is a precursor to vitamin A and is renowned for its potent antioxidant and anti-inflammatory properties.[1] These attributes make β-carotene a valuable compound in the pharmaceutical and nutraceutical industries for the development of functional foods and therapeutic agents.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient technology for isolating β-carotene from plant matrices. This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption compared to conventional methods.[3]

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of  $\beta$ -carotene from various vegetables using UAE, its subsequent quantification, and insights into its biological activities.

# I. Optimized Ultrasound-Assisted Extraction (UAE) Parameters for $\beta$ -Carotene

The efficiency of UAE is influenced by several key parameters. The following tables summarize optimized conditions for maximizing  $\beta$ -carotene yield from different vegetable sources based on



scientific literature.

Table 1: Optimized UAE Parameters for  $\beta$ -Carotene Extraction from Carrots

Parameter	Optimal Value	Reference
Vegetable	Carrot (Waste Residue)	[4]
Ultrasound Device	Ultrasonic Horn	[4]
Solvent	Vegetable Oils	[4]
Temperature	50°C	[4]
Ultrasound Power	100 W	[4]
Extraction Time	50 min	[4]
Solid-to-Solvent Ratio	0.3:20 (g/mL)	[4]
Duty Cycle	60%	[4]
Max. Yield	83.32%	[4]
Vegetable	Carrot (Pomace)	[5][6]
Ultrasound Device	Ultrasonic Processor (20 kHz)	[7]
Solvent	59% Ethanol	[5][6]
Temperature	29°C	[5][6]
Ultrasound Power	70% Amplitude	[7]
Extraction Time	16 min	[5][6]
Solid-to-Solvent Ratio	Not Specified	
Duty Cycle	Not Specified	_
Max. Yield	14.89 ± 0.40 μg/g	[5][6]

Table 2: Optimized UAE Parameters for  $\beta$ -Carotene Extraction from Other Vegetables



Parameter	Optimal Value	Reference
Vegetable	Spinach	[1][8]
Ultrasound Device	Not Specified	
Solvent	Methanol	[1][8]
Temperature	40°C	[1][8]
Ultrasound Power	40% (28 W/cm³)	[1][8]
Extraction Time	16 min	[1][8]
Solid-to-Solvent Ratio	Not Specified	
Duty Cycle	Not Specified	_
Max. Yield	3.07 ± 0.04 μg/g	[1][8]
Vegetable	Tomato (Processing Wastes)	[9]
Ultrasound Device	Not Specified	
Solvent	Hexane:Acetone:Ethanol (2:1:1 v/v/v) + 0.05% BHT	[9]
Temperature	15 ± 5°C	[9]
Ultrasound Power	90 W	[9]
Extraction Time	15 min	[9]
Solid-to-Solvent Ratio	1:35 (w/v)	[9]
Duty Cycle	Not Specified	
Max. Yield	Not Specified	<del>-</del>
Vegetable	Tomato (Waste)	[10][11]
Ultrasound Device	Not Specified	
Solvent	Choline chloride:1,3-butanediol (1:5) based NADES	[10][11]
Temperature	65°C	[10][11]



		[10][11]
Extraction Time	12 min	[10][11]
Solid-to-Solvent Ratio	1:20 (w/v)	[10][11]
Frequency	37 Hz	[10][11]
Max. Yield	206.95 ± 3.27 μg/g DW	[10][11]
Vegetable	Pumpkin	[12]
Ultrasound Device	Not Specified	
Solvent	NADES (C8 and C10 fatty acids, 3:1)	[12]
Temperature	Not Specified	
Ultrasound Power	Not Specified	
Extraction Time	Not Specified	
Solid-to-Solvent Ratio	Not Specified	•
Duty Cycle	Not Specified	
Max. Yield	151.41 μg/mL	[12]
Vegetable	Sweet Potato (Roots)	[13]
Ultrasound Device	Not Specified	
Solvent	35.96% (w/w) PEG-4000; 15.40% (w/w) sodium sulfate	[13]
Temperature	Not Specified	
Ultrasound Power	Not Specified	
Extraction Time	31.84 min	[13]
Solid-to-Solvent Ratio	25.96:1 (v/w)	[13]
Duty Cycle	Not Specified	
Max. Yield	0.594 mg/g	[13]



## **II. Experimental Protocols**

## A. Protocol for Ultrasound-Assisted Extraction (UAE) of β-Carotene

This protocol is a generalized procedure and should be optimized based on the specific vegetable matrix and available equipment.

- 1. Materials and Equipment:
- Fresh or dried vegetable material (e.g., carrots, spinach, tomatoes)
- Solvents (e.g., ethanol, hexane, acetone, vegetable oil, or Natural Deep Eutectic Solvents -NADES)
- · Ultrasonic bath or probe system
- Grinder or blender
- Beakers and flasks
- Centrifuge and centrifuge tubes
- Filtration system (e.g., Whatman filter paper)
- Rotary evaporator
- Analytical balance
- 2. Sample Preparation:
- Wash the fresh vegetable material thoroughly to remove any dirt and contaminants.
- Dry the material to a constant weight if using a dry basis for extraction.
- Grind the dried or fresh material into a fine powder or paste to increase the surface area for extraction.
- 3. Extraction Procedure:

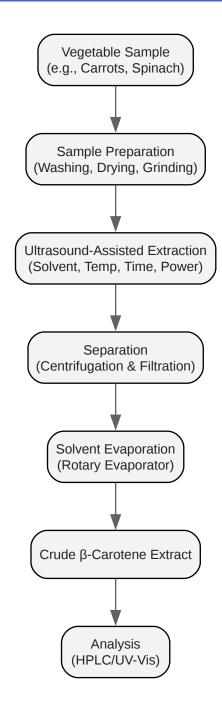
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- Weigh a specific amount of the prepared vegetable powder/paste and place it in an extraction vessel (e.g., a beaker or flask).
- Add the selected solvent at the optimized solid-to-solvent ratio (refer to Tables 1 & 2).
- Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
- Set the UAE parameters (temperature, power, time, and duty cycle) according to the optimized conditions for the specific vegetable.
- After the extraction is complete, separate the extract from the solid residue by centrifugation followed by filtration.
- For solvent-based extracts, evaporate the solvent using a rotary evaporator at a controlled temperature (typically ≤ 40°C) to obtain the crude β-carotene extract.
- Store the extract in a dark, airtight container at -20°C to prevent degradation.





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Caption: Workflow for Ultrasound-Assisted Extraction of  $\beta$ -Carotene.

## B. Protocol for Quantification of $\beta$ -Carotene using High-Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:



- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 or C30 reverse-phase column
- Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, hexane)
- β-carotene standard (≥95% purity)
- Syringe filters (0.45 μm)
- Autosampler vials
- 2. Preparation of Standard Solutions:
- Prepare a stock solution of β-carotene (e.g., 100 µg/mL) by dissolving a known amount of the standard in a suitable solvent (e.g., hexane or chloroform) and then diluting with the mobile phase.[14][15]
- Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 20, 50 μg/mL) by diluting the stock solution with the mobile phase.
- 3. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 250 mm, 5 μm
- Mobile Phase: Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection Wavelength: 450 nm
- Column Temperature: 30°C
- 4. Sample Preparation and Analysis:
- Dissolve a known amount of the crude extract in the mobile phase.



- Filter the solution through a 0.45 μm syringe filter into an autosampler vial.
- Inject the sample into the HPLC system.
- Identify the β-carotene peak by comparing its retention time with that of the standard.
- Quantify the amount of β-carotene in the sample by constructing a calibration curve from the peak areas of the standard solutions.

## C. Protocol for Quantification of $\beta$ -Carotene using UV-Vis Spectrophotometry

- 1. Materials and Equipment:
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Solvent for extraction and measurement (e.g., acetone, hexane, or ethanol)[16][17]
- β-carotene standard (≥95% purity)
- 2. Preparation of Standard Solutions:
- Prepare a stock solution of β-carotene (e.g., 100 µg/mL) in the chosen solvent.[17]
- Prepare a series of working standard solutions with concentrations ranging from approximately 0.5 to 10 μg/mL.[17]
- 3. Measurement and Quantification:
- Set the spectrophotometer to scan a wavelength range of 350-600 nm to determine the maximum absorbance (λmax) of β-carotene, which is typically around 450-453 nm in most solvents.[17]
- Measure the absorbance of each standard solution at the λmax.
- Construct a calibration curve by plotting absorbance versus concentration.



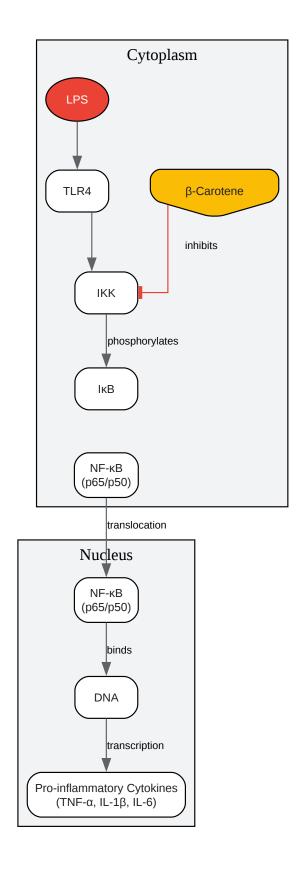
- Dissolve a known amount of the crude extract in the solvent and measure its absorbance at the λmax.
- Determine the concentration of  $\beta$ -carotene in the extract using the calibration curve.

## III. Application Notes: Biological Activities and Signaling Pathways

β-Carotene extracted via UAE can be utilized in various research and development applications due to its significant biological activities. These activities are often mediated through the modulation of key cellular signaling pathways.

- 1. Antioxidant and Anti-inflammatory Effects: β-Carotene is a potent antioxidant that can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2] Its anti-inflammatory properties are well-documented and are primarily attributed to its ability to inhibit pro-inflammatory signaling pathways.[1][9][18]
- 2. Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under inflammatory conditions (e.g., stimulation by lipopolysaccharide LPS), β-carotene can inhibit the activation of the NF-κB pathway.[6][10] [18] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thus attenuating the inflammatory response.[1][9]



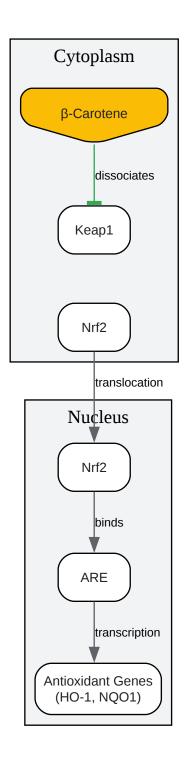


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Caption:  $\beta$ -Carotene inhibits the NF- $\kappa$ B signaling pathway.



3. Activation of Nrf2-ARE Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.  $\beta$ -Carotene can activate the Nrf2-ARE (Antioxidant Response Element) pathway.[4][19] This leads to the production of phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductoreductase 1 (NQO1), enhancing the cell's defense against oxidative stress.[4]

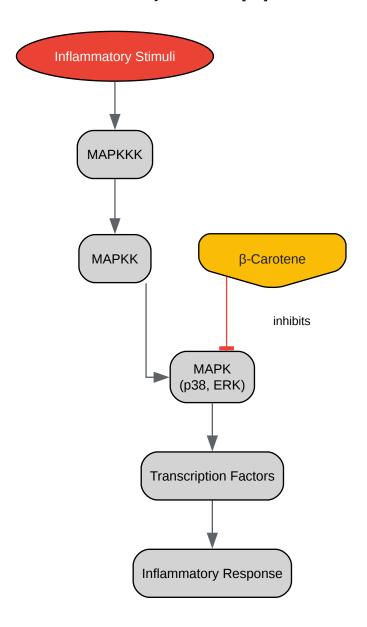




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Caption: β-Carotene activates the Nrf2-ARE antioxidant pathway.

4. Modulation of MAP Kinase (MAPK) Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation.  $\beta$ -Carotene has been shown to inhibit the activation of MAPK signaling pathways, such as p38 and ERK, which are often activated by inflammatory stimuli.[20] By inhibiting these pathways,  $\beta$ -carotene can further reduce the production of inflammatory mediators.[20]



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Caption: β-Carotene modulates the MAP Kinase signaling pathway.

## IV. Considerations for Drug Development

The potent antioxidant and anti-inflammatory activities of  $\beta$ -carotene, coupled with its ability to modulate key signaling pathways, make it a promising candidate for the development of drugs targeting diseases with an inflammatory and oxidative stress etiology. However, the poor water solubility and potential for degradation of  $\beta$ -carotene present challenges for its formulation and delivery.[21] Encapsulation technologies and the use of novel delivery systems are being explored to enhance its stability and bioavailability. Further research into the specific molecular targets of  $\beta$ -carotene and its metabolites is crucial for the rational design of novel therapeutics.

### V. Conclusion

Ultrasound-assisted extraction is a highly effective and green method for the isolation of  $\beta$ -carotene from a variety of vegetables. The provided protocols offer a foundation for researchers to efficiently extract and quantify this valuable compound. The insights into the biological activities and underlying signaling pathways of  $\beta$ -carotene underscore its potential in the development of new drugs and functional food ingredients. Optimization of both extraction and formulation processes will be key to unlocking the full therapeutic potential of  $\beta$ -carotene.

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